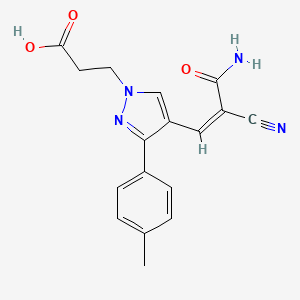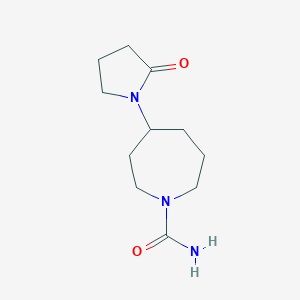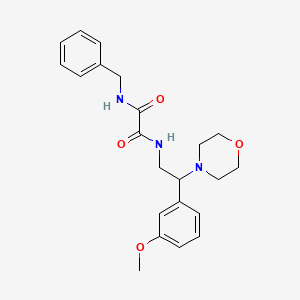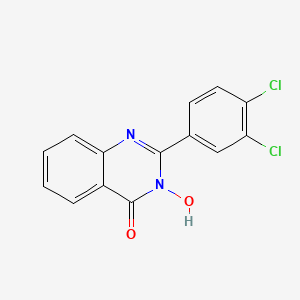
(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-(3-amino-2-cyano-3-oxoprop-1-en-1-yl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds similar to the specified chemical have been synthesized and analyzed for their structural properties. For instance, studies have synthesized pyrazole derivatives and analyzed their structures through techniques such as X-ray crystallography. These compounds often feature extensive hydrogen bonding and unique solvation properties, indicative of their potential utility in material science and pharmaceutical development (Isuru R. Kumarasinghe et al., 2009).
Pharmacological Applications
Derivatives of the compound have been studied for their inhibitory activities against specific enzymes, demonstrating potential therapeutic applications. For example, research on Y-700, a structurally related compound, has shown it to be a potent inhibitor of xanthine oxidoreductase, suggesting its application in treating hyperuricemia and possibly other related diseases (A. Fukunari et al., 2004).
Material Science and Catalysis
In material science, research into polymeric compounds incorporating similar molecular structures has been conducted to enhance the properties of materials, such as thermal stability and biological activity. These studies explore the modification of polymers with amines derived from the compound, leading to potential applications in medical and environmental fields (H. M. Aly & H. L. A. El-Mohdy, 2015).
Anticancer and Antimicrobial Activities
Some derivatives have shown significant anticancer activities in vitro, indicating the potential of these compounds in drug development for cancer treatment. Research into S-glycosyl and S-alkyl derivatives of related triazinone compounds has identified specific derivatives with active cytotoxic agents against different cancer cell lines, highlighting the relevance of this compound's framework in synthesizing new anticancer agents (H. Saad & A. Moustafa, 2011).
Green Chemistry and Catalysis
Innovations in green chemistry have also seen the use of related compounds as catalysts in the synthesis of environmentally friendly materials. Studies on alginic acid-based nanocomposites for catalyzing organic reactions exemplify the utility of these chemical frameworks in developing sustainable synthetic methods (A. Maleki, Zahra Varzi, & Fereshte Hassanzadeh‐Afruzi, 2019).
properties
IUPAC Name |
3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-2-4-12(5-3-11)16-14(8-13(9-18)17(19)24)10-21(20-16)7-6-15(22)23/h2-5,8,10H,6-7H2,1H3,(H2,19,24)(H,22,23)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHPRRSGQBGVKX-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559736.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2559738.png)


![1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559742.png)
![methyl 6-benzyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2559744.png)



![(E)-6-(tert-butyl)-8-((4-fluorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2559751.png)
![N-(2-Cyanopropan-2-yl)-N-methyl-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2559752.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2559757.png)